5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
Description
Properties
IUPAC Name |
5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRWFYQEPZGOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 6-methyl-1,2,4-triazin-3-one under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydrazinyl group undergoes oxidation with agents like hydrogen peroxide () or potassium permanganate (), yielding oxidized derivatives such as triazine oxides. For example:
This reaction typically occurs under mild acidic or neutral conditions at room temperature.
Reduction Reactions
Reduction with sodium borohydride () or catalytic hydrogenation modifies the hydrazinyl moiety. The product depends on the reducing agent:
-
: Reduces the hydrazinyl group to an amine without affecting the triazine ring.
-
: Fully reduces the triazinone ring to a dihydrotriazine.
Substitution Reactions
The hydrazinyl group acts as a nucleophile, participating in substitutions with electrophiles. For instance:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form hydrazides.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to produce N-alkylated derivatives .
Cyclization and Condensation
The compound undergoes cyclization and condensation to form fused heterocycles:
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With Carbonyl Compounds : Reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form hydrazones, which can further cyclize under acidic conditions (Scheme 1) .
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In Polyphosphoric Acid (PPA) : Forms thiazolo-triazine derivatives via intramolecular cyclization .
Mechanistic Insights
Key reaction mechanisms include:
-
Nucleophilic Attack : The hydrazinyl group atta
Scientific Research Applications
Basic Information
- Chemical Name : 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
- Molecular Formula : C₄H₇N₅O
- Molecular Weight : 141.13 g/mol
- CAS Number : 16946-87-5
Physical Properties
| Property | Value |
|---|---|
| Density | 1.75 g/cm³ (predicted) |
| pKa | 8.28 (predicted) |
Medicinal Chemistry
This compound has shown promising results in various biological assays:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
- Antiviral Properties : The compound has also been evaluated for its antiviral effects. Preliminary results indicate that it may inhibit viral replication in certain cell lines, making it a candidate for further investigation in antiviral drug development.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Variants and derivatives of this compound are being explored to enhance its biological activity and selectivity.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Activity
A recent investigation reported the effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) .
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .
The compound may also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in cancer cells or inhibiting the replication of viruses and bacteria .
Comparison with Similar Compounds
Substitution Patterns and Bioactivity
The biological activity of triazinones is highly dependent on substitution patterns. Below is a comparative analysis:
Key Observations :
- Hydrazinyl vs. Thioxo/Nitro Groups: The hydrazinyl group in the target compound contrasts with thioxo (S) or nitro (NO₂) substituents in others. While thioxo derivatives (e.g., ) exhibit cytotoxicity, nitro analogs (e.g., NTO) are used in energetic materials, highlighting substituent-driven functional divergence .
- Fused Heterocycles : Thiadiazole and thiazole derivatives () demonstrate potent antitumor activity due to extended π-conjugation and enhanced binding affinity. The target compound’s hydrazinyl group may offer distinct hydrogen-bonding capabilities for similar applications .
Key Observations :
- Solid-Phase Synthesis: highlights solid-phase methods for rapid diversification, though 1,6-disubstituted triazinones remain underexplored. The target compound’s 5,6-substitution pattern could benefit from similar strategies .
Structure-Activity Relationship (SAR) Insights
- This contrasts with electron-withdrawing groups (e.g., NO₂ in NTO), which prioritize stability in energetic materials .
- Methyl Substituent: The 6-CH₃ group may increase lipophilicity, influencing membrane permeability. Similar methyl-substituted triazinones () show cytotoxicity, suggesting a role in bioactivity .
- Fused Heterocycles : Derivatives with fused thiadiazole or thiazole rings () exhibit superior antitumor activity, emphasizing the importance of structural complexity in potency .
Biological Activity
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.
- Molecular Formula : CHNO
- CAS Number : 16946-87-5
- Molecular Weight : 129.13 g/mol
This compound belongs to the class of triazines, which are recognized for their diverse biological and chemical properties. The hydrazinyl group in its structure is critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves reacting hydrazine with 6-methyl-1,2,4-triazin-3-one under alkaline conditions at elevated temperatures. This method ensures high yield and purity of the final product.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, disrupting essential biological processes. Key mechanisms include:
- Antimicrobial Activity : Inhibition of bacterial growth by disrupting cellular functions.
- Anticancer Activity : Induction of apoptosis in cancer cells through interference with cellular signaling pathways.
- Antiviral Effects : Inhibition of viral replication by targeting specific viral proteins.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it could induce apoptosis in several cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
| A549 | 10.0 |
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The study demonstrated that the compound significantly reduced cell viability and induced apoptosis via caspase activation .
Comparative Analysis with Similar Compounds
Compared to other triazine derivatives, this compound exhibits unique properties due to its specific substitution pattern. This differentiation enhances its reactivity and biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-Hydrazinyl-6-methyl... | High | Moderate |
| 1,2,4-Triazolo[1,5-d][1,2,4]triazines | Moderate | Low |
| Functionalized Triazines | Variable | High |
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one, and how can purity be optimized?
- Synthesis : A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, 3-hydrazinyl triazine derivatives can be synthesized by reacting thiosemicarbazides with ketones under acidic reflux conditions .
- Purification : Recrystallization using ethanol or ethyl acetate is effective. Thin-layer chromatography (TLC) with toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) is recommended to monitor purity, visualized via iodine vapor .
- Optimization : Adjust reaction time (e.g., reflux until thickened) and stoichiometric ratios to minimize by-products.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR are critical for confirming hydrazinyl and methyl group positions.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO; expected MW: 183.09 g/mol).
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous triazine hydrazones .
Q. How can solubility challenges be addressed during experimental design?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution. For recrystallization, ethanol-water mixtures are effective .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification to enhance aqueous solubility.
Advanced Questions
Q. What mechanistic insights explain the formation of by-products during synthesis, and how can they be mitigated?
- By-Product Analysis : Competing pathways, such as over-nitrosation or oxidation, may yield impurities. For example, nitrosation at 0°C in HCl/NaNO can lead to nitroso derivatives if not carefully controlled .
- Mitigation : Use inert atmospheres (N) and low temperatures (0–5°C) to suppress side reactions. Monitor intermediates via TLC .
Q. How does pH and temperature affect the stability of this compound?
- Stability Studies : Under acidic conditions (pH < 3), hydrolysis of the hydrazinyl group may occur. Neutral or slightly basic conditions (pH 7–9) enhance stability.
- Thermal Degradation : Store at –20°C in desiccated environments. Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C) .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and charge distribution, aiding in understanding nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?
- Assay Design :
- Microbial Testing : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .
- Data Interpretation : Compare IC values with positive controls (e.g., ciprofloxacin) and analyze dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
